N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide
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Overview
Description
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide is a complex organic compound with a unique structure that includes an iodophenyl group, a hydrazinylcarbonothioyl group, and a cyclopropanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide typically involves multiple steps. One common method starts with the iodination of a phenyl ring, followed by the introduction of a carbonyl group to form 2-iodobenzoyl chloride. This intermediate is then reacted with hydrazine to form the hydrazinyl derivative. The final step involves the reaction of this intermediate with cyclopropanecarboxamide under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The iodophenyl group may facilitate binding to certain proteins or enzymes, while the hydrazinylcarbonothioyl group could participate in redox reactions. The cyclopropanecarboxamide moiety might contribute to the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-({2-[(2-iodobenzoyl)hydrazino]carbonothioyl}-3-(1-naphthyl)acrylamide: This compound shares a similar core structure but includes a naphthyl group, which may alter its chemical properties and applications.
N-({2-[(2-iodobenzoyl)hydrazino]carbonothioyl}cyclopropanecarboxamide: This compound is structurally similar but may have different functional groups or substituents.
Uniqueness
N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12IN3O2S |
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Molecular Weight |
389.21 g/mol |
IUPAC Name |
N-[[(2-iodobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H12IN3O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6H2,(H,15,18)(H2,14,16,17,19) |
InChI Key |
UYFOLLAGRSJXNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
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